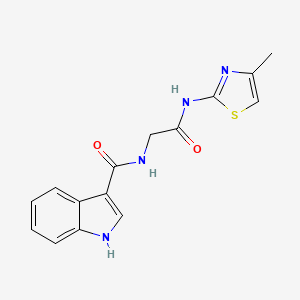

![molecular formula C24H29N3O4S2 B2887199 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941926-05-2](/img/structure/B2887199.png)

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

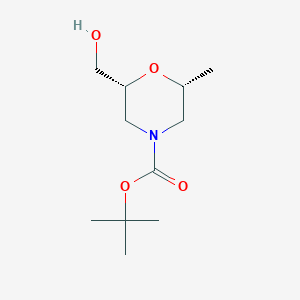

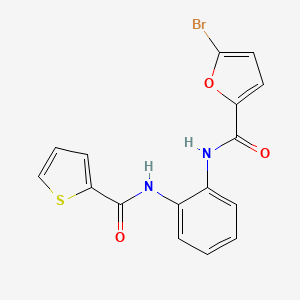

The compound “1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one” is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a benzothiazole ring, a piperazine ring, and a tosyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzothiazole and piperazine rings, along with the methoxy, methyl, and tosyl groups, would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the methoxy group could potentially undergo demethylation reactions, while the benzothiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzothiazole ring could contribute to its aromaticity and stability, while the piperazine ring could influence its basicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A study highlighted the synthesis of novel heterocyclic compounds derived from benzothiazole and thiazolopyrimidines, showing significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors, displaying high inhibitory activity and potential as COX-2 selective agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

- Research on 1,2,4-triazole derivatives, including a step that involves conversion to a Schiff base using 4-methoxybenzaldehyde, has shown these compounds possess moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Supramolecular Assembly

- An analysis of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed how varying Z′ values (a measure of molecular complexity in crystal structures) affect the dimensionality of hydrogen-bonded assemblies, showing potential implications for the design of supramolecular materials (Chinthal et al., 2021).

Synthesis and Antimicrobial Activity

- A study focused on the synthesis and evaluation of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives for their in vitro antibacterial activity, demonstrating the potential of these compounds for therapeutic applications (Mhaske et al., 2014).

Antiproliferative Effect on Human Leukemic Cells

- Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates were synthesized and their antiproliferative effects on human leukemic cells were investigated, showing significant activity and potential as anticancer agents (Kumar et al., 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .

Biochemical Pathways

The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway . This can have various downstream effects, including modulation of neuronal excitability and neurotransmitter release .

Result of Action

The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate neuronal excitability and neurotransmitter release, which can influence various neurological processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous ligands (like acetylcholine) can affect its allosteric modulation of the M4 receptor Additionally, factors like pH and temperature can influence its stability and activity

Eigenschaften

IUPAC Name |

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S2/c1-17-6-9-19(10-7-17)33(29,30)16-4-5-21(28)26-12-14-27(15-13-26)24-25-22-20(31-3)11-8-18(2)23(22)32-24/h6-11H,4-5,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGKAMUVVHKTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

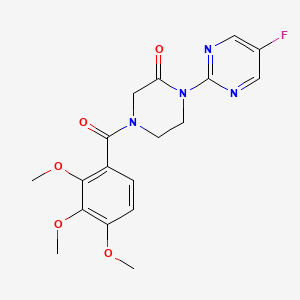

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)

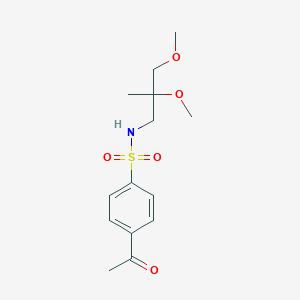

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)

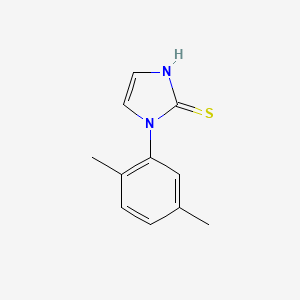

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2887134.png)

![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)

![methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate](/img/structure/B2887137.png)